1-Phenyl-2-phenoxy-4-chloro-1h-imidazole-5-carbaldehyde
Description
1-Phenyl-2-phenoxy-4-chloro-1h-imidazole-5-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with phenyl, phenoxy, and chloro groups, as well as an aldehyde functional group
Properties
IUPAC Name |
5-chloro-2-phenoxy-3-phenylimidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-15-14(11-20)19(12-7-3-1-4-8-12)16(18-15)21-13-9-5-2-6-10-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGQOXZHAOSPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=C2OC3=CC=CC=C3)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-phenoxy-4-chloro-1h-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles in the presence of nickel catalysts can yield disubstituted imidazoles . The reaction conditions are often mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-phenoxy-4-chloro-1h-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 1-Phenyl-2-phenoxy-4-chloro-1h-imidazole-5-carboxylic acid.
Reduction: 1-Phenyl-2-phenoxy-4-chloro-1h-imidazole-5-methanol.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-2-phenoxy-4-chloro-1h-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-phenoxy-4-chloro-1h-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the imidazole ring and the substituents can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-Phenyl-2-phenoxy-4-chloro-1h-imidazole-5-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.
1-Phenyl-2-phenoxy-4-chloro-1h-imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.
1-Phenyl-2-phenoxy-4-chloro-1h-imidazole-5-thiol: Similar structure but with a thiol group instead of an aldehyde group.
Uniqueness: The uniqueness of 1-Phenyl-2-phenoxy-4-chloro-1h-imidazole-5-carbaldehyde lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the aldehyde group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
